molecular formula C7H4F3IS B8307409 2-Trifluoromethylsulfanyliodobenzene

2-Trifluoromethylsulfanyliodobenzene

Cat. No. B8307409
M. Wt: 304.07 g/mol
InChI Key: NUAWSAFVCRGEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethylsulfanyliodobenzene is a useful research compound. Its molecular formula is C7H4F3IS and its molecular weight is 304.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trifluoromethylsulfanyliodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trifluoromethylsulfanyliodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Trifluoromethylsulfanyliodobenzene

Molecular Formula

C7H4F3IS

Molecular Weight

304.07 g/mol

IUPAC Name

1-iodo-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H4F3IS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H

InChI Key

NUAWSAFVCRGEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(trifluoromethylthio)benzenamine (1 g, 5.18 mmol) prepared in accordance with the method described in J. Fluorin. Chem. 1994, 69, 207 to 212, 5 ml of glacial acetic acid, and 3 ml of 50% sulfuric acid were charged into a 50-ml eggplant flask equipped with a stirrer, were dissolved, and then the mixture was cooled to 0° C. on an ice bath. To the mixture, 1 ml of an aqueous solution of sodium nitrite (0.43 g, 6.22 mmol) was added and the mixture was stirred for 1.5 hours. Then, 1 ml of an aqueous solution of sodium iodide (0.95 g, 6.3 mmol) was added dropwise at 0° C. and the mixture was stirred for 30 minutes. After completion of the reaction, the reaction solution was gradually heated to room temperature and added to water, and the solution was extracted three times with ether. The obtained organic layer was washed three times with water, two times with a saturated sodium bisulfite aqueous solution, and three times with water, dried over anhydrous sodium sulfate, and concentrated to obtain a crude product. The obtained crude product was purified by silica gel column chromatography (Hexane 100) to give target (trifluoromethyl)(2-iodophenyl)sulfide (1.5 g, 95%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.95 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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